
2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
Overview
Description
2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde is a chemical compound with the empirical formula C12H10ClNO . It has a molecular weight of 219.67 . The compound is typically in solid form .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which includes 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde, often follows the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating .Molecular Structure Analysis
The SMILES string of this compound isCc1cc(C)c2cc(C=O)c(Cl)nc2c1 . This provides a text representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 219.67 , and its empirical formula is C12H10ClNO .Scientific Research Applications
Optoelectronic Material Development
This compound has been studied for its potential in optoelectronic applications due to its desirable electronic structure. The substitution of the methyl group in different positions on the quinoline ring can lead to variations in the bandgap, which is crucial for the development of materials for solar cells, light-emitting diodes (LEDs), photodetectors, and sensors . The compound’s ability to modify its electronic properties makes it a valuable candidate for creating high-quality chain-aligned materials that are essential in organic semiconductor materials (OSMs).
Pharmacological Research
Quinoline derivatives, including 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde , are of interest in pharmacology due to their diverse biological activities. These compounds can be used to synthesize molecules with potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer agents .
Organic Electronics
The structural and electronic features of this compound make it suitable for use in organic electronics. Its role in the synthesis of small molecules that contribute to organic semiconductor materials is significant. These materials are used in various devices, including organic thin-film transistors and organic light-emitting diodes (OLEDs) .
Molecular Modeling
Density functional theory (DFT) and time-dependent DFT (TD-DFT) studies on 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde provide insights into its structural, electronic, and optical properties. This information is vital for predicting the behavior of the compound in different environments and for designing new molecules with improved performance .
Chemical Sensing
Due to its optical properties, this compound can be used in the development of chemical sensors. The changes in its absorbance maxima and refractive index in response to different stimuli can be utilized to detect the presence of various substances .
Inorganic Chemistry
The compound’s unique features make it a useful reagent in inorganic chemistry, particularly in the synthesis of complex molecules and materials. It can act as a building block for creating new compounds with specific properties required for advanced applications .
Advanced Material Synthesis
2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde: is also used in the synthesis of advanced materials. Its molecular structure allows for the creation of materials with specific optical and electronic characteristics, which are essential in the development of next-generation technologies .
DNA-Encoded Library Technology
This compound is part of a collection of unique chemicals used in DNA-encoded library technology. It contributes to the vast pool of molecules that can be screened against biological targets to identify potential drug candidates .
Safety and Hazards
properties
IUPAC Name |
2-chloro-5,7-dimethylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-8(2)10-5-9(6-15)12(13)14-11(10)4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMGKYRNZAHUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355971 | |
| Record name | 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | |
CAS RN |
482639-32-7 | |
| Record name | 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 482639-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




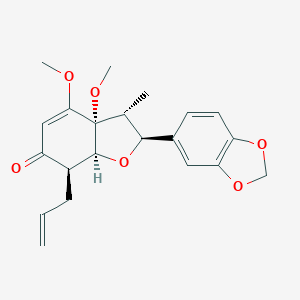

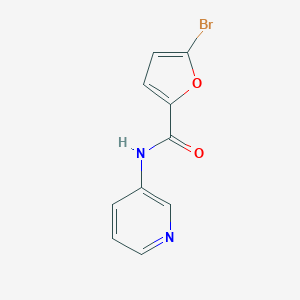
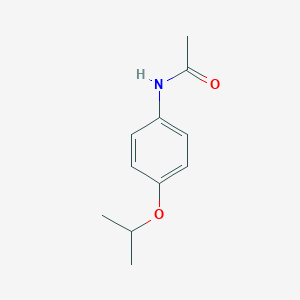
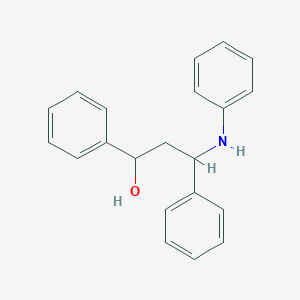

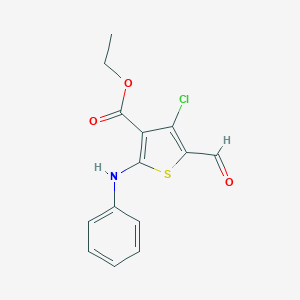
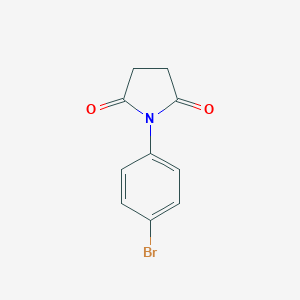
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
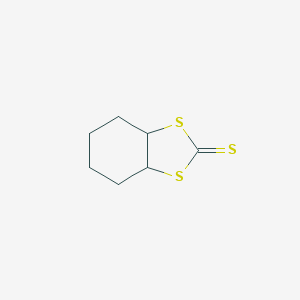


![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)